molecular formula C12H14N4O3 B12947776 (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate

(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate

Cat. No.: B12947776
M. Wt: 262.26 g/mol
InChI Key: JPEBSEWDVAWWNM-UHFFFAOYSA-N
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Description

(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate typically involves the reaction of 1H-benzimidazole-2-carboxylic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, presence of a base, room temperature to reflux.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for the development of new therapeutic agents.

Medicine

In the field of medicine, this compound is investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Industry

In industrial applications, this compound is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and proteins that are essential for the survival and proliferation of pathogens and cancer cells. The compound’s ability to interfere with these molecular pathways leads to the inhibition of cell growth and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Benzimidazol-2-yl)methyl carbamate
  • (1-(Methylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate
  • (1-(Propylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate

Uniqueness

(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate stands out due to its unique ethylcarbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

[1-(ethylcarbamoyl)benzimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C12H14N4O3/c1-2-14-12(18)16-9-6-4-3-5-8(9)15-10(16)7-19-11(13)17/h3-6H,2,7H2,1H3,(H2,13,17)(H,14,18)

InChI Key

JPEBSEWDVAWWNM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C2=CC=CC=C2N=C1COC(=O)N

Origin of Product

United States

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